Product packaging for 3-Ethylpiperidine hydrochloride(Cat. No.:CAS No. 58531-32-1)

3-Ethylpiperidine hydrochloride

Cat. No.: B1525579
CAS No.: 58531-32-1
M. Wt: 149.66 g/mol
InChI Key: PBOJWKBJOYERMC-UHFFFAOYSA-N
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Description

Contextual Significance in Organic and Medicinal Chemistry

The piperidine (B6355638) ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. wikipedia.orgnih.gov This six-membered nitrogen-containing heterocycle is a key pharmacophore, meaning it is the part of a molecule responsible for its biological activity. Consequently, the synthesis and functionalization of piperidine derivatives are of paramount importance in drug discovery and development. nih.gov

3-Ethylpiperidine (B83586) hydrochloride, as a substituted piperidine, offers a specific scaffold for the elaboration of novel chemical entities. The ethyl group at the 3-position provides a point of steric and electronic differentiation, influencing the molecule's binding properties to biological targets. Its hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various chemical reactions and biological assays. google.com In medicinal chemistry, this compound is a valuable intermediate for synthesizing drugs targeting neurological disorders, such as epilepsy. google.com

Historical Evolution of Piperidine Chemistry and its Derivatives

The study of piperidine chemistry dates back to the mid-19th century when it was first isolated from piperine, the compound responsible for the pungency of black pepper. wikipedia.org The parent compound, piperidine, is a colorless liquid with a characteristic amine odor. wikipedia.orgnih.gov Early research focused on its isolation from natural sources and understanding its basic chemical properties.

A significant breakthrough in piperidine chemistry was the development of methods to synthesize it from pyridine (B92270), a readily available aromatic heterocycle. wikipedia.orgdictionary.com The hydrogenation of pyridine over various catalysts became a standard industrial method for producing piperidine. wikipedia.org This advancement opened the door for the systematic synthesis of a wide range of piperidine derivatives.

Over the decades, chemists have developed numerous synthetic strategies to introduce substituents at various positions on the piperidine ring, leading to a diverse library of compounds with a wide spectrum of biological activities. nih.gov These methods include catalytic hydrogenation, reduction of pyridine derivatives, and various cyclization reactions. nih.gov The synthesis of specific isomers, such as the (R)-enantiomer of 3-ethylpiperidine hydrochloride, has been a focus of modern synthetic efforts, aiming for higher purity and stereoselectivity for pharmaceutical applications. google.com

Research Trajectories and Future Directions for this compound

Current research involving this compound and related derivatives is multifaceted. A primary focus remains on the development of efficient and stereoselective synthetic methods. For instance, a patented method for synthesizing (R)-3-ethylpiperidine hydrochloride with high optical purity highlights the ongoing need for precise and scalable synthetic routes. google.com This method involves a five-step process starting from 3-pyridineacetic acid hydrochloride. google.com

In medicinal chemistry, the exploration of 3-ethylpiperidine derivatives as scaffolds for new drugs continues to be a vibrant area of investigation. Researchers are designing and synthesizing novel compounds incorporating this moiety and evaluating their activity against various diseases. The piperidine ring's ability to confer favorable pharmacokinetic properties makes it an attractive component in drug design.

Future research will likely focus on several key areas:

Green Chemistry Approaches: Developing more environmentally friendly and sustainable methods for the synthesis of this compound and its derivatives.

Catalysis: Exploring new catalytic systems to achieve even greater control over the stereochemistry and regioselectivity of reactions involving the piperidine ring.

Novel Applications: Investigating the potential of 3-ethylpiperidine-containing compounds in new therapeutic areas beyond neurological disorders.

Materials Science: Exploring the incorporation of the 3-ethylpiperidine motif into polymers and other materials to impart specific properties.

The continued study of this compound and its analogues promises to yield new discoveries in both fundamental chemistry and applied pharmaceutical sciences.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16ClN B1525579 3-Ethylpiperidine hydrochloride CAS No. 58531-32-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-2-7-4-3-5-8-6-7;/h7-8H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOJWKBJOYERMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Advanced Synthetic Methodologies for 3 Ethylpiperidine Hydrochloride

Stereoselective and Enantioselective Synthesis

Achieving control over the three-dimensional arrangement of atoms is a central theme in modern organic synthesis. For 3-ethylpiperidine (B83586), which contains a chiral center at the C3 position, stereoselective and enantioselective methods are paramount for producing a single enantiomer.

Chiral resolution is a classical yet effective technique for separating a racemic mixture of enantiomers. youtube.com This approach involves reacting the racemic base, such as 3-ethylpiperidine, with an enantiomerically pure chiral acid. This reaction creates a mixture of diastereomeric salts, which, unlike enantiomers, have different physical properties like solubility. youtube.comgoogle.com This difference allows for their separation by methods such as fractional crystallization.

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and their derivatives. google.com For instance, the resolution of 3-aminopiperidine has been attempted with agents like dibenzoyl-L-tartaric acid and N-acetyl-phenylalanine. After separation, the desired diastereomeric salt is treated with a base to liberate the pure enantiomer of the piperidine (B6355638) derivative.

Another powerful resolution technique is chiral column chromatography. Racemic mixtures can be separated by passing them through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase. This method has been successfully applied to resolve racemic 1,3-dimethyl-4-phenylpiperidine derivatives, which are structurally related to 3-ethylpiperidine.

Asymmetric catalysis offers a more elegant and atom-economical approach to obtaining enantiomerically enriched piperidines directly, rather than separating a racemic mixture. These methods use a small amount of a chiral catalyst to steer a reaction towards the formation of one enantiomer over the other.

A notable advancement is the rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cn This method can be used to synthesize 3-substituted tetrahydropyridines from dihydropyridine (B1217469) precursors and various boronic acids with high yield and excellent enantioselectivity. snnu.edu.cnacs.org The resulting tetrahydropyridine (B1245486) can then be reduced to the corresponding chiral piperidine. snnu.edu.cn This three-step sequence involves:

Partial reduction of pyridine (B92270).

Rh-catalyzed asymmetric carbometalation.

A final reduction to yield the enantioenriched 3-substituted piperidine. snnu.edu.cnacs.org

Table 1: Rh-Catalyzed Asymmetric Arylation of Dihydropyridine

This table illustrates the effectiveness of a Rh-catalyzed reaction for creating chiral precursors to 3-substituted piperidines, demonstrating high yields and enantiomeric excesses (ee) for various aryl groups.

EntryAryl Boronic Acid (R)Yield (%)ee (%)
1Phenyl8196
24-Methoxyphenyl8596
34-Fluorophenyl8297
43-Thienyl7595
Data synthesized from studies on asymmetric carbometalation. snnu.edu.cn

Another strategy involves the aza-Diels-Alder reaction, a powerful tool for constructing the six-membered piperidine ring. rsc.orgresearchgate.net By using a chiral catalyst, this cycloaddition reaction between an imine and a diene can be rendered enantioselective, producing chiral piperidine derivatives directly. researchgate.net

Alkylation of pre-existing piperidine scaffolds is another key strategy. Enantioselective alkylation can be achieved by using chiral auxiliaries or chiral catalysts. For example, two-piperidone can be protected and its enolate can be alkylated with high enantioselectivity in the presence of a chiral chelating amine. youtube.com

Direct enantioselective alkylation of carboxylic acids through the use of chiral lithium amides as noncovalent, traceless auxiliaries represents a cutting-edge, single-step method. This avoids the need to attach and later remove a covalent auxiliary group.

Novel Synthetic Routes and Process Development

The development of novel synthetic routes aims to improve efficiency, reduce step counts, and increase molecular complexity in a controlled manner.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient for building complex molecules like substituted piperidines. nih.govacs.org A stereoselective three-component vinylogous Mannich-type reaction has been developed, inspired by the biosynthesis of piperidine alkaloids. rsc.orgrsc.org This reaction uses a chiral amine, an aldehyde, and a dienolate to construct a chiral dihydropyridinone, which serves as a versatile intermediate for various substituted piperidines. rsc.orgrsc.org

Tandem, or cascade, reactions involve two or more sequential transformations that occur in one pot without isolating intermediates. An example is a reductive cyclization of amino acetals, where the stereochemistry established in an initial Mannich reaction is retained during the subsequent cyclization step.

Transition metal catalysis, particularly using palladium, has revolutionized the synthesis of heterocyclic compounds. whiterose.ac.ukmdpi.com Cationic palladium(II) complexes can catalyze the reductive coupling of N-tosyl-tethered alkynones to generate substituted piperidines. lookchem.com This process is initiated by the hydropalladation of the alkyne, followed by an intramolecular addition to a carbonyl group. lookchem.com

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are also employed. Heck reactions involving tetrahydropyridines can yield mixtures of 3- and 4-substituted products. youtube.com Furthermore, palladium catalysis is instrumental in intramolecular amination reactions of alkenes to form the piperidine ring. whiterose.ac.uk

Beyond palladium, other metals like rhodium and ruthenium are crucial. snnu.edu.cndiva-portal.org Rhodium catalysts are central to the asymmetric reductive Heck reactions mentioned earlier, providing a robust route to chiral 3-substituted piperidines. snnu.edu.cn Ruthenium-catalyzed C-H silylation has been used to prepare aryne precursors, which are highly reactive intermediates for further functionalization. diva-portal.org

Table 2: Metal-Catalyzed Reactions for Piperidine Synthesis

This table summarizes various modern metal-catalyzed reactions applicable to the synthesis of the piperidine core structure.

Reaction TypeMetal CatalystKey TransformationReference(s)
Asymmetric Reductive HeckRhodium (Rh)Dihydropyridine + Boronic Acid → Chiral Tetrahydropyridine snnu.edu.cn
Reductive CouplingPalladium (Pd)N-tethered Alkynone → Substituted Piperidine lookchem.com
Intramolecular AminationPalladium (Pd)N-tethered Alkene → Piperidine whiterose.ac.uk
Aza-Diels-AlderVarious Lewis AcidsImine + Diene → Tetrahydropyridine rsc.orgresearchgate.net
This table is a compilation of data from various sources on metal-mediated synthesis.

Biocatalytic and Enzymatic Approaches to Piperidine Derivatives

The use of enzymes in the synthesis of chiral piperidine derivatives, such as 3-ethylpiperidine, offers a powerful strategy to achieve high enantioselectivity under mild reaction conditions. Biocatalysis is a cornerstone of green chemistry, providing an alternative to traditional chemical methods that often require harsh reagents and conditions.

Recent advancements have highlighted the utility of enzymes like imine reductases (IREDs) and transaminases (TAs) for the asymmetric synthesis of substituted piperidines. These enzymes can catalyze the stereoselective reduction of imines or the amination of ketones, respectively, to produce chiral amines with high optical purity.

A chemo-enzymatic approach has been developed for the asymmetric dearomatization of activated pyridines to produce stereo-defined 3-substituted piperidines. This method involves a stereoselective one-pot amine oxidase/ene imine reductase cascade, which can convert N-substituted tetrahydropyridines into chiral piperidines. organic-chemistry.org While not yet specifically demonstrated for 3-ethylpiperidine, this methodology holds significant promise for its enantioselective synthesis from a 3-ethylpyridine (B110496) precursor.

Another biocatalytic strategy involves the use of transaminases for the asymmetric amination of a suitable keto-precursor to introduce the amine functionality at the 3-position of the piperidine ring. For instance, a method for the synthesis of (R)-3-aminopiperidine derivatives has been developed using a transaminase from Mycobacterium vanbaalenii. This approach highlights the potential for enzymatic amination to create chiral piperidine structures. While this example focuses on an amino substituent, the principle can be adapted for the synthesis of other 3-substituted piperidines.

The following table summarizes representative biocatalytic approaches applicable to the synthesis of chiral 3-substituted piperidines.

Table 1: Biocatalytic and Enzymatic Approaches for 3-Substituted Piperidine Synthesis

Enzyme Class Substrate Example Product Example Key Advantages
Imine Reductase (IRED) 2-Methyl-1-pyrroline (R)- or (S)-2-Methylpyrrolidine High stereoselectivity for the reduction of cyclic imines. nih.govnih.gov
Transaminase (TA) N-protected 3-piperidone N-protected (R)-3-aminopiperidine Asymmetric synthesis of chiral amines from ketones. nih.gov
Amine Oxidase/Ene Imine Reductase Cascade N-substituted tetrahydropyridine Stereo-defined 3-substituted piperidine One-pot chemo-enzymatic dearomatization of pyridines. organic-chemistry.org

Reaction Condition Optimization and Green Chemistry Principles

Optimizing reaction conditions and adhering to green chemistry principles are crucial for developing sustainable synthetic routes to 3-Ethylpiperidine hydrochloride. This involves minimizing waste, reducing energy consumption, and utilizing safer solvents and reusable catalysts.

The development of solvent-free reactions or the use of water as a reaction medium is a key aspect of green chemistry. For the synthesis of piperidine derivatives, catalytic hydrogenation of the corresponding pyridine precursor (e.g., 3-ethylpyridine) is a common step. Performing this hydrogenation in water not only reduces the reliance on volatile organic compounds but can also influence catalyst activity and selectivity.

Research has shown that the hydrogenation of pyridinecarbonitriles over a Pd/C catalyst can be effectively carried out in water, demonstrating the feasibility of aqueous-phase hydrogenations for pyridine derivatives. youtube.com While a specific example for 3-ethylpyridine is not detailed, the principle is applicable. The use of water as a solvent in such reactions is advantageous due to its non-toxic, non-flammable, and inexpensive nature.

Solvent-free conditions have also been explored for the synthesis of piperidine derivatives. For instance, a one-pot multicomponent synthesis of highly functionalized piperidines has been achieved under solvent-free conditions using BF₃·O(Et)₂ as a catalyst. Although this example leads to more complex piperidines, it underscores the potential for eliminating organic solvents in piperidine synthesis.

Energy efficiency is another critical principle of green chemistry. Microwave-assisted and ultrasound-assisted synthesis have emerged as energy-efficient techniques that can significantly reduce reaction times and improve yields.

The following table provides a comparative overview of conventional versus microwave-assisted synthesis for related heterocyclic compounds, illustrating the potential benefits for 3-ethylpiperidine synthesis.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis

Reaction Type Conventional Method (Time) Microwave Method (Time) Yield Improvement
Synthesis of bis-pyrimidine derivatives 6–15 hours 10–15 minutes ~10-15%
Synthesis of sulfonyl-piperidinyl-1,2,4-triazoles 10–20 hours 30–60 seconds ~20-40%
Synthesis of pyrimidines with pyridine and sulfonamide moieties ~5-fold longer Shorter Slightly higher

Data compiled from studies on analogous heterocyclic systems to demonstrate the potential of microwave-assisted synthesis. rsc.org

The development of robust and reusable catalysts is paramount for sustainable chemical processes. In the context of 3-ethylpiperidine synthesis, the hydrogenation of 3-ethylpyridine is a key step where catalyst design and reusability play a crucial role. Heterogeneous catalysts, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel, are commonly used for this transformation.

The reusability of these catalysts is a significant economic and environmental advantage. For example, Pd/C catalysts have been shown to be reusable for multiple cycles in the hydrogenation of pyridinecarbonitriles, although a gradual decrease in activity can be observed. rsc.org The stability and longevity of the catalyst are influenced by the reaction conditions, the nature of the support, and the presence of potential catalyst poisons.

Raney nickel is another widely used hydrogenation catalyst known for its high activity and the ability to be stored and reused over extended periods. wikipedia.org Its structural and thermal stability makes it suitable for a range of reaction conditions. Similarly, platinum-based catalysts, while often more expensive, can exhibit high activity and can be recycled.

The table below presents a summary of common heterogeneous catalysts used for pyridine hydrogenation and their potential for reusability.

Table 3: Reusability of Common Heterogeneous Catalysts in Pyridine Hydrogenation

Catalyst Support Reusability Potential Issues
Palladium (Pd) Carbon (C) Can be reused multiple times Gradual deactivation, product inhibition rsc.org
Raney Nickel - Can be stored and reused for extended periods Pyrophoric when dry wikipedia.org
Platinum (Pt) Oxide (O₂) or Carbon (C) Recyclable Cost
Rhodium (Rh) Carbon (C) or Alumina (Al₂O₃) Reusable, but activity may decrease with each cycle Support-dependent deactivation

This table summarizes general findings on catalyst reusability for pyridine hydrogenation, which are applicable to the synthesis of 3-ethylpiperidine.

Iii. Reaction Mechanisms and Chemical Reactivity of 3 Ethylpiperidine Hydrochloride

Amine Reactivity and Nucleophilic Pathways

The nitrogen atom of the piperidine (B6355638) ring is the primary center of reactivity. In its hydrochloride form, the nitrogen's lone pair is bonded to a proton, rendering it non-nucleophilic. For the amine to participate in nucleophilic reactions, it must first be deprotonated by a base to regenerate the free amine, 3-ethylpiperidine (B83586). The equilibrium between the salt and the free base is crucial for its reactivity profile.

The free secondary amine of 3-ethylpiperidine is a potent nucleophile and readily undergoes alkylation and acylation reactions.

Alkylation: N-alkylation of 3-ethylpiperidine typically proceeds via an Sₙ2 mechanism. The reaction involves the nucleophilic attack of the nitrogen atom on an alkyl halide or another suitable electrophile. A base is required to neutralize the hydrohalic acid produced if starting from the free amine, or to deprotonate the 3-ethylpiperidine hydrochloride salt initially. For instance, the reaction with an alkyl halide (R-X) would yield an N-alkyl-3-ethylpiperidinium halide. Subsequent deprotonation gives the neutral N-alkyl-3-ethylpiperidine product.

Studies on the alkylation of similar piperidine systems, such as 3-chloropiperidines, show that the reaction can proceed through a highly electrophilic bicyclic aziridinium (B1262131) ion intermediate, which is then attacked by nucleophiles. d-nb.inforesearchgate.net While 3-ethylpiperidine itself does not have a leaving group on the ring to form such an intermediate directly, understanding these pathways provides insight into the broader reactivity of the piperidine scaffold.

Acylation: N-acylation occurs when 3-ethylpiperidine reacts with acylating agents like acyl chlorides or acid anhydrides. The mechanism is a nucleophilic acyl substitution. The nitrogen atom attacks the carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating a leaving group (e.g., chloride) to form the corresponding N-acyl-3-ethylpiperidine (an amide). Similar to alkylation, a base is typically used to scavenge the acidic byproduct (e.g., HCl) and to deprotonate the starting hydrochloride salt. ontosight.ai

Table 1: N-Alkylation and N-Acylation of 3-Ethylpiperidine

Reaction Type Reagent Example Product Type General Mechanism
Alkylation Methyl Iodide (CH₃I) N-Methyl-3-ethylpiperidine Sₙ2

| Acylation | Acetyl Chloride (CH₃COCl) | N-Acetyl-3-ethylpiperidine | Nucleophilic Acyl Substitution |

Condensation Reactions: The secondary amine of 3-ethylpiperidine can participate in condensation reactions. A notable example is its potential use as a catalyst in Knoevenagel condensations, where it reacts with a carbonyl compound to form an enamine or iminium ion intermediate, which then reacts with a nucleophile. researchgate.net It can also react with aldehydes and ketones to form enamines, which are versatile synthetic intermediates. For example, condensation with a ketone would involve the initial formation of a carbinolamine, followed by dehydration to yield the enamine.

Cycloaddition Reactions: While the piperidine ring itself is saturated, the amine functionality can be transformed to participate in cycloaddition reactions. For instance, an N-alkenyl-3-ethylpiperidine derivative could potentially act as a diene or dienophile in Diels-Alder reactions. More directly, 1,3-dipolar cycloaddition reactions are a powerful tool for constructing heterocyclic systems. researchgate.net An azomethine ylide could be generated from 3-ethylpiperidine, which would then react with a dipolarophile (like an alkene or alkyne) in a [3+2] cycloaddition to form a five-membered ring fused or appended to the piperidine structure. youtube.comyoutube.com These reactions are highly valuable for creating complex molecular architectures. libretexts.org

Ring Transformations and Rearrangement Mechanisms

The piperidine ring, while generally stable, can undergo transformations under specific conditions, leading to changes in ring size or stereochemistry.

Ring Expansion: These reactions increase the size of the piperidine ring, typically to a seven-membered azepane ring. One pathway involves the rearrangement of vinyl-substituted piperidines. For example, a nih.govnih.gov-sigmatropic rearrangement of a substituted vinylaziridine can lead to a seven-membered ring. mdpi.com A similar principle could be applied to a suitably substituted 3-ethylpiperidine derivative. Another approach is the Tiffeneau-Demjanov rearrangement, which involves the treatment of a β-amino alcohol with nitrous acid to generate a carbocation that initiates a ring-expanding rearrangement. wikipedia.org

Ring Contraction: These reactions reduce the piperidine ring to a five-membered pyrrolidine (B122466) or cyclopentane (B165970) ring. The Favorskii rearrangement of α-halo ketones is a classic method for ring contraction. harvard.educhemistrysteps.com An N-protected 3-halo-4-piperidone derivative, for instance, could undergo a Favorskii-type rearrangement upon treatment with a base to yield a cyclopentanecarboxylic acid derivative. Photochemical methods, such as the Norrish Type II reaction of α-acylated piperidines, can also induce ring contraction to form cyclopentane derivatives through a 1,4-diradical intermediate. nih.gov Another pathway involves cationic rearrangements where loss of a leaving group from the ring induces a 1,2-alkyl shift, resulting in a contracted ring. chemistrysteps.cometsu.edu

Table 2: Examples of Piperidine Ring Transformation Pathways

Transformation Reaction Name/Type Key Intermediate Resulting Structure
Expansion Tiffeneau-Demjanov Carbocation Azepane derivative
Contraction Favorskii Rearrangement Cyclopropanone Cyclopentane derivative

| Contraction | Photomediated (Norrish) | 1,4-Diradical | Cyclopentane derivative |

Isomerization: 3-Ethylpiperidine is a chiral molecule, existing as (R)- and (S)-enantiomers. nih.gov Isomerization can refer to the interconversion of these enantiomers (racemization) or the interconversion of conformational isomers. The piperidine ring predominantly exists in a chair conformation to minimize steric strain. For 3-ethylpiperidine, two chair conformations are possible, with the ethyl group being either in an axial or an equatorial position. The equatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions. The interconversion between these chair forms occurs rapidly at room temperature via a ring-flipping process. rsc.org

Epimerization: Epimerization involves a change in the configuration at one of several stereocenters. In 3-ethylpiperidine itself, there is only one stereocenter. However, if another substituent were introduced to the ring creating a second stereocenter, epimerization at either center could be possible under certain conditions. For example, if the carbon at position 3 were deprotonated to form a carbanion, its reprotonation could lead to inversion of stereochemistry, resulting in the epimer. This typically requires an adjacent activating group (like a carbonyl) to increase the acidity of the C-H bond.

Acid-Base Properties and Salt Formation Equilibrium

The most fundamental chemical property of this compound is its behavior as an acid. It is the salt of a weak base (3-ethylpiperidine) and a strong acid (HCl). ontosight.ai In aqueous solution, an equilibrium is established between the protonated piperidinium (B107235) ion and the free amine.

Acid-Base Properties: The acidity of the 3-ethylpiperidinium ion is described by its pKa value. The pKa is the pH at which the concentrations of the protonated form (the acid) and the deprotonated form (the conjugate base) are equal. organicchemistrydata.orgkhanacademy.org The pKa value for the closely related N-ethylpiperidine is 10.40. organicchemistrydata.orgchemicalbook.com The pKa of 3-ethylpiperidine is expected to be very similar, as the electronic effect of an ethyl group at the 3-position on the nitrogen's basicity is minimal. This pKa value indicates that 3-ethylpiperidine is a moderately strong base, stronger than aniline (B41778) but weaker than sodium hydroxide (B78521).

Salt Formation Equilibrium: The equilibrium can be represented as: C₇H₁₅NH⁺Cl⁻ ⇌ C₇H₁₅N + H⁺ + Cl⁻

The position of this equilibrium is dependent on the pH of the solution.

At a pH significantly below the pKa (e.g., pH < 8.4), the compound will exist predominantly as the protonated, water-soluble this compound salt. nih.gov

At a pH significantly above the pKa (e.g., pH > 12.4), it will exist mainly as the free amine, 3-ethylpiperidine, which is less soluble in water but soluble in organic solvents. nih.gov

This pH-dependent equilibrium is critical for its handling, purification, and reactivity. The hydrochloride salt is typically a stable, crystalline solid, which is easier to handle than the often-liquid free base. ontosight.ai The salt can be formed by treating a solution of 3-ethylpiperidine in an organic solvent with hydrochloric acid or by bubbling hydrogen chloride gas through the solution. researchgate.net

Table 3: Mentioned Chemical Compounds

Compound Name
(R)-3-ethylpiperidine
(S)-3-ethylpiperidine
1,3-diaxial interactions
3-Ethylpiperidine
This compound
3-halo-4-piperidone
Acyl chloride
Acid anhydride
Aniline
Azepane
Azomethine ylide
Cyclopentanecarboxylic acid
Cyclopentane
Enamine
Hydrochloric acid
Hydrogen chloride
Iminium ion
N-Acetyl-3-ethylpiperidine
N-alkenyl-3-ethylpiperidine
N-alkyl-3-ethylpiperidine
N-alkyl-3-ethylpiperidinium halide
N-ethylpiperidine
Piperidine
Pyrrolidine
Sodium hydroxide

Protonation and Deprotonation Kinetics

The protonation and deprotonation kinetics of this compound are fundamental to its behavior in solution. The central process involves the equilibrium between the protonated piperidinium ion and the free base, 3-ethylpiperidine. This equilibrium is governed by the acidity constant (pKa) of the conjugate acid.

The pKa value for the conjugate acid of piperidine is approximately 11.2. The presence of an ethyl group at the 3-position is expected to have a minor influence on this value. Alkyl groups are weakly electron-donating, which can slightly increase the electron density on the nitrogen atom, making it a slightly stronger base and thus increasing the pKa of its conjugate acid. However, the effect is generally small for alkyl groups not directly attached to the nitrogen. For instance, the addition of a methyl or ethyl group to the piperazine (B1678402) ring has been shown to slightly lower the pKa due to steric hindrance effects uregina.ca. A predicted pKa for ethyl (3R)-piperidine-3-carboxylate is 9.35±0.10, although the ester group in this case would have a more significant electron-withdrawing effect than a simple ethyl group chemicalbook.com.

The kinetics of the proton transfer reaction for piperidine derivatives are typically very fast, characteristic of acid-base reactions involving nitrogen centers. The rate constants for protonation are often diffusion-controlled, while deprotonation rates depend on the concentration and strength of the base.

Kinetic studies on the reaction of piperidine with anionic phenyl salicylate (B1505791) in the presence of cationic micelles have shown the occurrence of ion-exchange processes at the micellar surface, which can influence the observed reaction rates nih.gov. While not providing direct rate constants for protonation/deprotonation, this highlights that the local environment can significantly affect the kinetics of reactions involving the piperidine moiety nih.gov.

The protonation state of this compound is crucial for its reactivity. In its protonated form (as the hydrochloride salt), the lone pair on the nitrogen is unavailable for nucleophilic reactions. Deprotonation to the free base, 3-ethylpiperidine, is necessary for it to act as a nucleophile or a base in chemical reactions.

Table 1: Predicted and Experimentally Influenced pKa Values for Piperidine Derivatives

CompoundPredicted/Influenced pKaReference
Piperidine~11.2General Chemical Knowledge
Ethyl (3R)-piperidine-3-carboxylate9.35 ± 0.10 chemicalbook.com
Piperazine (pKa1)~9.73 uregina.ca
1-Ethylpiperazine (pKa1)~9.5 uregina.ca

Note: The table includes values for related compounds to provide context for the expected pKa of 3-ethylpiperidine.

Stability and Reactivity in Aqueous and Organic Media

The stability of this compound is dependent on the medium in which it is dissolved.

Aqueous Media: In aqueous solution, this compound exists as the 3-ethylpiperidinium cation and the chloride anion. These ions are well-solvated by water molecules. The piperidinium ring itself is generally stable in neutral and acidic aqueous solutions. However, in strongly alkaline aqueous solutions and at elevated temperatures, piperidinium cations can undergo degradation. Studies on piperidinium-based anion exchange membranes have shown that a potential degradation pathway is the Hofmann elimination (E2) reaction, where a hydroxide ion acts as a base to remove a proton from a carbon atom beta to the nitrogen, leading to ring-opening. For an N-alkylated piperidinium, this would involve the substituent on the nitrogen. For the 3-ethylpiperidinium cation, where the nitrogen is protonated, the most likely degradation under harsh alkaline conditions would involve deprotonation to the free amine, which could then potentially undergo further reactions, although the saturated ring is generally robust. Research on the chemical stability of piperidinium functional groups has shown that their stability is highly dependent on the surrounding chemical environment nih.gov. For example, benzyl-substituted piperidinium degraded by approximately 23% in a 7 M KOH solution at 100°C after 1436 hours rsc.org. The presence of substituents on the ring can also influence stability nih.gov.

Organic Media: The stability of this compound in organic solvents varies greatly depending on the solvent's polarity and reactivity. In polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), the salt may dissociate to some extent. In nonpolar solvents such as hydrocarbons, it is likely to be poorly soluble and exist as an ion pair or suspension.

The reactivity of the hydrochloride salt is generally low, as the nitrogen's lone pair is protonated. To engage in reactions where the nitrogen acts as a nucleophile or base, a stronger base must be added to deprotonate the 3-ethylpiperidinium ion to the free base, 3-ethylpiperidine. The stability of alkaloids in various organic solvents has been a subject of study, with factors like light and temperature influencing degradation over time nih.gov. The choice of solvent can also impact the activity and stability of enzymes in reactions involving piperidine derivatives, indicating the importance of the solvent environment nih.gov.

Table 2: Degradation of Substituted Piperidinium Cations in Alkaline Media

CompoundConditionsDegradationTime (hours)Reference
Benzyl-substituted piperidinium7 M KOH, 100°C~23%1436 rsc.org
Isopropyl-substituted piperidinium7 M KOH, 100°C~16%411 nih.gov
Butyl-substituted piperidinium7 M KOH, 100°CNo obvious change1050 rsc.org

Note: This data is for N-substituted piperidinium cations used in anion exchange membranes and provides an indication of the stability of the piperidinium ring structure under harsh alkaline conditions.

Reductive and Oxidative Processes

Catalytic Hydrogenation Mechanisms of Piperidine Ring

The catalytic hydrogenation of a piperidine ring is a challenging transformation because the ring is already saturated. The hydrogenation of pyridines to piperidines is a common and synthetically useful reaction, but the further reduction of the piperidine ring requires harsh conditions and is generally not a facile process researchgate.netepfl.chchemrxiv.orgeventsair.comasianpubs.orgacs.orgnih.gov.

The C-N bonds within the piperidine ring are sigma bonds and are relatively strong. Cleavage of these bonds via hydrogenation, which would lead to ring-opening, typically requires high temperatures, high pressures of hydrogen gas, and highly active catalysts. This process is more akin to hydrogenolysis than simple hydrogenation.

Mechanistically, such a reaction would likely proceed through the adsorption of the piperidine ring onto the catalyst surface. The catalyst would then facilitate the oxidative addition of a C-N bond to the metal center. Subsequent reaction with hydrogen (hydride species on the catalyst surface) would lead to the cleavage of the bond and the formation of an amino-alkane. However, due to the stability of the piperidine ring, the activation energy for this process is high.

In the context of this compound, the protonated nitrogen would likely need to be deprotonated to the free base to allow for coordination with the metal catalyst. The presence of the hydrochloride may also lead to catalyst poisoning.

Given the difficulty of this reaction, it is not a common synthetic route. Alternative methods are typically employed for the synthesis of the acyclic amines that would result from the hydrogenolysis of the piperidine ring.

Selective Oxidation of Side Chains

The selective oxidation of the ethyl side chain of 3-ethylpiperidine offers a potential route to functionalized piperidine derivatives. The oxidation could target either the benzylic-like α-position or the terminal methyl group of the ethyl side chain.

The nitrogen atom in the piperidine ring plays a crucial role in directing the selectivity of such an oxidation. In the free base form of 3-ethylpiperidine, the nitrogen's lone pair can direct oxidation to adjacent C-H bonds. However, in the hydrochloride salt form, the nitrogen is protonated and acts as an electron-withdrawing group, which would deactivate the ring towards oxidation. Therefore, oxidation reactions are typically carried out on the free base or on N-protected derivatives.

Selective oxidation of benzylic methylene (B1212753) groups in heteroaryl-containing molecules to the corresponding ketones has been achieved using catalyst systems like cobalt(II)/N-hydroxyphthalimide under aerobic conditions researchgate.net. This suggests that the methylene group of the ethyl side chain in 3-ethylpiperidine could potentially be oxidized to a ketone, yielding 3-acetylpiperidine. The reaction would likely proceed through a radical mechanism researchgate.net.

Alternatively, electrochemical methods have been used for the site-selective oxidation of methyl groups on benzoheterocycles to form aromatic acetals, which can then be hydrolyzed to aldehydes nih.gov. This suggests a pathway for the oxidation of the terminal methyl group of the ethyl side chain.

The selective oxidation of ethylarenes to the corresponding acetophenone (B1666503) has also been demonstrated using iron single-atom catalysts embedded in nitrogen-rich graphene, with molecular oxygen as the ultimate oxidant unipd.it. The mechanism involves the activation of C-H bonds by the catalyst.

For 3-ethylpiperidine, the outcome of the oxidation would depend on the specific reagents and conditions used. The presence of the nitrogen atom can also lead to competitive N-oxidation, forming the corresponding N-oxide, especially with oxidants like hydrogen peroxide chemistryviews.org.

Table 3: Examples of Selective Side-Chain Oxidation on Heterocycles

Substrate TypeReagent/CatalystProduct TypeReference
Benzylic Methylene on HeteroarenesCo(II)/N-hydroxyphthalimide, O₂Ketone researchgate.net
Methyl BenzoheterocyclesElectrochemical Oxidation in MeOHAcetal (then Aldehyde) nih.gov
EthylarenesFe-SAC/N-G, O₂Acetophenone unipd.it
Amine-containing HeteroarenesH₂O₂, Iminium salt organocatalystN-oxide chemistryviews.org

Iv. Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into the electronic nature of 3-ethylpiperidine (B83586) hydrochloride. These methods allow for the detailed analysis of its electronic structure, charge distribution, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to various piperidine (B6355638) derivatives to determine optimized geometries, bond lengths, and bond angles. While specific DFT studies on 3-ethylpiperidine hydrochloride are not extensively documented in publicly available literature, data from related substituted piperidine compounds provide a strong basis for understanding its electronic characteristics.

For instance, DFT calculations on similarly substituted piperidine rings, often employing the B3LYP functional with a suitable basis set like 6-311G(d,p), would be expected to reveal the geometric and electronic perturbations induced by the ethyl group at the 3-position and protonation at the nitrogen atom. The protonation to form the hydrochloride salt significantly influences the geometry of the piperidine ring, particularly the bond lengths and angles involving the nitrogen atom.

Table 1: Illustrative Geometrical Parameters of a Protonated Piperidine Ring from DFT Calculations

ParameterTypical Calculated Value
C-N Bond Length (Å)~1.50
C-C Bond Length (Å)~1.53
C-N-C Bond Angle (°)~110
C-C-C Bond Angle (°)~111

Note: These are representative values based on general knowledge of piperidinium (B107235) salts and are intended for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface of this compound would show distinct regions of positive and negative potential.

The most positive electrostatic potential would be concentrated around the ammonium (B1175870) proton (N-H), indicating a high susceptibility to nucleophilic attack or hydrogen bonding interactions. The regions around the hydrogen atoms of the ethyl group and the piperidine ring would also exhibit positive potential, though to a lesser extent. Conversely, the chloride ion would be the center of the negative electrostatic potential. The MEP map provides a clear rationale for the intermolecular interactions of the compound in a condensed phase.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies of these orbitals and the HOMO-LUMO energy gap are key indicators of a molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the chloride ion, reflecting its high electron density. The LUMO is likely to be distributed over the piperidinium cation, particularly around the antibonding orbitals associated with the C-H and N-H bonds. The large HOMO-LUMO gap anticipated for this salt is indicative of its high stability.

Table 2: Expected Frontier Molecular Orbital Properties for a Piperidinium Cation

ParameterConceptual ValueImplication
HOMO EnergyLowHigh ionization potential, less likely to donate electrons
LUMO EnergyHighLow electron affinity, less likely to accept electrons
HOMO-LUMO GapLargeHigh kinetic stability, low reactivity

Note: This table presents a conceptual overview. Actual values would require specific DFT calculations.

Conformational Analysis and Stereochemical Dynamics

The non-planar nature of the piperidine ring and the presence of a substituent at the 3-position give rise to a complex conformational landscape for 3-ethylpiperidine. The protonated state of the nitrogen in the hydrochloride salt further influences these conformational preferences.

Potential Energy Surface (PES) scans are computational methods used to explore the conformational space of a molecule by systematically changing specific dihedral angles and calculating the corresponding energy. For 3-ethylpiperidine, a PES scan would reveal the relative energies of various chair and boat conformers.

The interconversion between the equatorial and axial conformers of this compound occurs through a process of ring inversion. This pathway involves higher-energy transition states, such as twist-boat or half-chair conformations. Computational studies can map out these interconversion pathways and calculate the associated energy barriers.

The presence of the ethyl group and the protonated nitrogen would affect the energy profile of this inversion. The barrier to ring inversion in piperidinium salts is generally higher than in the corresponding free bases. Understanding these pathways is crucial for comprehending the dynamic stereochemistry of this compound in solution.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a virtual laboratory to explore the pathways of chemical reactions. By employing quantum chemical calculations, it is possible to map out the energetic landscape of a reaction, identifying the most likely routes from reactants to products. rsc.org This is particularly valuable for understanding reactions that are difficult to study experimentally due to short-lived intermediates or hazardous conditions.

The transition state is a fleeting, high-energy arrangement of atoms that exists at the peak of the energy barrier between reactants and products. numberanalytics.com Characterizing this state is fundamental to understanding reaction kinetics. numberanalytics.com Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to locate and characterize transition state structures. numberanalytics.com The process involves finding a first-order saddle point on the potential energy surface, which is a point that is an energy maximum in the direction of the reaction coordinate and an energy minimum in all other directions. rsc.org

A key feature of a computationally identified transition state is the presence of a single imaginary vibrational frequency. numberanalytics.com This frequency corresponds to the motion along the reaction coordinate that leads to the breaking and forming of chemical bonds. libretexts.org For a hypothetical reaction involving this compound, such as its synthesis via the reduction of a pyridine (B92270) precursor, computational chemists would model the bond-forming and bond-breaking steps to identify the precise geometry and energy of the transition state.

Illustrative Data Table: Calculated Properties of a Hypothetical Transition State in a Reaction of 3-Ethylpiperidine

PropertyValueMethod
Energy (Hartree)-450.123456DFT/B3LYP/6-31G
Relative Energy (kcal/mol)25.4DFT/B3LYP/6-31G
Imaginary Frequency (cm⁻¹)-450.2iDFT/B3LYP/6-31G
Key Bond Distance (Å)1.85 (C-H forming)DFT/B3LYP/6-31G
Key Bond Angle (°)115.2 (N-C-C)DFT/B3LYP/6-31G*

Note: The data in this table is illustrative and does not represent experimentally verified values for a specific reaction of this compound.

Once a transition state has been identified, the entire reaction pathway can be mapped out through reaction coordinate analysis. numberanalytics.com The intrinsic reaction coordinate (IRC) is the path of steepest descent from the transition state down to the reactants on one side and the products on the other. q-chem.com By calculating the energy at various points along the IRC, a reaction energy profile can be constructed. acs.org

Molecular Simulations and Interaction Prediction

Molecular simulations are powerful computational techniques that model the dynamic behavior of molecules over time. These methods are particularly useful for exploring the conformational flexibility of molecules and their interactions with other molecules, such as proteins. researchgate.net

This compound is a flexible molecule, with the piperidine ring capable of adopting different chair and boat conformations, and the ethyl group able to rotate freely. Molecular dynamics (MD) simulations can be used to explore this conformational landscape. nih.gov In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of atoms over time. researchgate.net

By running an MD simulation for a sufficient length of time, a representative ensemble of the molecule's conformations can be generated. acs.org This allows for the identification of the most stable conformations and the energy barriers between them. For this compound, MD simulations could reveal the preferred orientation of the ethyl group (axial vs. equatorial) and the puckering of the piperidine ring.

Illustrative Data Table: Conformational Analysis of 3-Ethylpiperidine from a Hypothetical MD Simulation

ConformerPopulation (%)Relative Energy (kcal/mol)Key Dihedral Angle (°)
Chair (Equatorial Ethyl)95.20.00178.5
Chair (Axial Ethyl)4.51.860.2
Twist-Boat0.35.5110.8

Note: The data in this table is for illustrative purposes and does not represent experimentally verified values for this compound.

Protein-ligand docking is a computational technique used to predict the preferred binding orientation of a small molecule to a protein target. nih.gov This method is instrumental in understanding the mechanistic basis of molecular recognition. springernature.com Docking algorithms systematically sample different positions and orientations of the ligand within the protein's binding site and use a scoring function to estimate the binding affinity for each pose. blopig.com

In a hypothetical scenario where this compound is docked into the binding site of a receptor, the simulation would aim to identify the most stable binding mode. This would involve analyzing the non-covalent interactions, such as hydrogen bonds between the protonated amine of the ligand and acidic residues in the protein, and hydrophobic interactions between the ethyl group and nonpolar pockets of the binding site. nih.gov Such studies have been performed for other piperidine-containing compounds to understand their interaction with protein targets. rsc.orgnih.gov

Illustrative Data Table: Predicted Interactions for a Hypothetical Docking of this compound into a Protein Binding Site

Interaction TypeLigand AtomProtein ResidueDistance (Å)
Hydrogen BondN-HASP 104 (OD2)2.8
HydrophobicC (Ethyl)LEU 56, VAL 883.5 - 4.0
van der WaalsPiperidine RingPHE 1013.2 - 3.8

Note: The data in this table is purely illustrative of the output of a docking simulation and does not correspond to a specific, experimentally validated protein-ligand complex.

V. Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of 3-Ethylpiperidine (B83586) hydrochloride. By interacting with the molecule at various energy levels, these methods provide a detailed fingerprint of its atomic and functional group composition.

3-Ethylpiperidine is a chiral compound, existing as a racemic mixture of (R)- and (S)-enantiomers. Differentiating and quantifying these enantiomers is critical in many research applications. While standard NMR spectroscopy may not distinguish between enantiomers, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can induce diastereomeric environments, leading to separate and distinguishable signals for each enantiomer in the NMR spectrum. For instance, the addition of a chiral acid, such as (18-crown-6)-2,3,11,12-tetracarboxylic acid, can lead to the formation of diastereomeric salts with the enantiomers of 3-Ethylpiperidine. nih.gov This results in observable differences in the chemical shifts (Δδ) of corresponding protons and carbons in the ¹H and ¹³C NMR spectra, allowing for the determination of enantiomeric excess. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Piperidine (B6355638) Derivatives

This table is based on typical chemical shifts for piperidine and substituted piperidine derivatives and is intended to be illustrative. Actual values for 3-Ethylpiperidine hydrochloride may vary.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H/C-2 2.9 - 3.1 (axial & equatorial) ~53-55
H/C-3 1.5 - 1.8 (axial & equatorial) ~32-35
H/C-4 1.6 - 1.9 (axial & equatorial) ~25-28
H/C-5 1.6 - 1.9 (axial & equatorial) ~25-28
H/C-6 2.9 - 3.1 (axial & equatorial) ~45-48
Ethyl-CH₂ 1.3 - 1.5 ~28-30
Ethyl-CH₃ 0.8 - 1.0 ~11-13
NH₂⁺ Broad singlet, variable -

Note: The presence of the hydrochloride salt and the specific solvent will influence the exact chemical shifts.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending, etc.). The resulting spectra serve as a unique molecular fingerprint.

For this compound, the IR and Raman spectra would be characterized by vibrations of the piperidinium (B107235) ring, the ethyl group, and the N-H bond. The N-H stretching vibration of the secondary ammonium (B1175870) ion (R₂NH₂⁺) is a prominent feature, typically appearing as a broad band in the IR spectrum in the region of 2400-3000 cm⁻¹, often with multiple sub-peaks due to hydrogen bonding with the chloride counter-ion. cdnsciencepub.com The C-H stretching vibrations of the piperidine ring and the ethyl group are expected in the 2800-3000 cm⁻¹ region. Fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of C-C stretching, C-N stretching, and various bending and deformation modes of the entire molecule. researchgate.net

Table 2: Expected Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
N-H⁺ Stretching 2400 - 3000 IR, Raman
C-H Stretching (Aliphatic) 2850 - 2960 IR, Raman
CH₂ Bending (Scissoring) 1440 - 1480 IR, Raman
C-N Stretching 1020 - 1250 IR, Raman
C-C Stretching 800 - 1200 IR, Raman

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. When this compound is subjected to ionization, typically through techniques like Electron Impact (EI) or Electrospray Ionization (ESI), it forms a molecular ion (or a pseudomolecular ion in the case of ESI) which then fragments in a predictable manner.

The fragmentation of cyclic amines like 3-Ethylpiperidine often involves alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This results in the formation of a stable, nitrogen-containing cation. For 3-Ethylpiperidine, a primary fragmentation pathway would be the loss of the ethyl group as a radical, leading to a prominent peak in the mass spectrum. Another common fragmentation is the loss of a hydrogen atom from the molecular ion. The piperidine ring itself can also undergo ring-opening and subsequent fragmentation, leading to a series of smaller charged fragments. The study of these fragmentation pathways provides valuable information for the structural confirmation of the molecule.

Table 3: Plausible Mass Spectrometric Fragments of 3-Ethylpiperidine

m/z Proposed Fragment
113 [M]⁺ (Molecular ion of the free base)
112 [M-H]⁺
84 [M-C₂H₅]⁺ (Loss of ethyl group)
70 Ring fragmentation products

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is an indispensable tool for the unambiguous determination of the molecular structure of a crystalline solid. For this compound, a single-crystal X-ray diffraction (SCXRD) study would provide precise information on bond lengths, bond angles, and the conformation of the molecule. It would confirm the expected chair conformation of the piperidine ring and the orientation (axial or equatorial) of the ethyl group. ed.ac.uk

Furthermore, for an enantiomerically pure crystal, SCXRD using anomalous dispersion can determine the absolute configuration, definitively assigning the (R) or (S) designation to the stereocenter. While no published crystal structure for this compound is currently available in open-access crystallographic databases, the table below lists the key data that would be obtained from such an analysis.

Crystallographic ParameterDescriptionExample Data (Hypothetical)
Chemical Formula C₇H₁₆ClNC₇H₁₆ClN
Formula Weight 149.66 g/mol 149.66
Crystal System e.g., Monoclinic, OrthorhombicData Not Available
Space Group e.g., P2₁/c (for racemate), P2₁ (for chiral)Data Not Available
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Data Not Available
Volume (V) ųData Not Available
Z Number of molecules per unit cellData Not Available
Calculated Density (Dx) g/cm³Data Not Available

This table illustrates the standard crystallographic data reported from an SCXRD experiment. Specific values for this compound are not available in the literature.

The analysis of the crystal structure extends beyond the individual molecule to understand how molecules are arranged in the crystal lattice. In the case of an ionic salt like this compound, the crystal packing is dominated by strong electrostatic interactions, particularly hydrogen bonds. nih.gov

Polymorphism is the ability of a solid material to exist in more than one crystal structure or form. nih.gov Different polymorphs of the same compound can have distinct physical properties, including melting point, solubility, and stability. The investigation of polymorphism is critical in pharmaceutical development and materials science.

For this compound, different polymorphs could potentially be obtained by varying crystallization conditions, such as the solvent system, temperature, or rate of cooling. nih.gov A comprehensive polymorphic screen would involve attempting to crystallize the compound under a wide range of conditions.

The resulting solid forms would be characterized and distinguished using a suite of analytical techniques:

Powder X-ray Diffraction (PXRD): This is the primary tool for identifying different polymorphs. Each crystalline form will produce a unique diffraction pattern, acting as a fingerprint. mdpi.com

Differential Scanning Calorimetry (DSC): This technique measures thermal transitions, such as melting and solid-solid phase transitions, which can differ between polymorphs.

Vibrational Spectroscopy (FTIR/Raman): Differences in the molecular conformation and intermolecular interactions (like hydrogen bonding) between polymorphs can lead to distinct shifts in the vibrational spectra.

Solid-State NMR (ssNMR): This method is sensitive to the local environment of atomic nuclei and can distinguish between different packing arrangements in polymorphs.

To date, there are no published reports confirming the existence of polymorphs for this compound. However, the potential for polymorphism should always be considered during the solid-state characterization of a crystalline compound.

Vi. Applications of 3 Ethylpiperidine Hydrochloride in Advanced Chemical Synthesis and Material Science

As a Key Building Block in Organic Synthesis

The utility of 3-Ethylpiperidine (B83586) hydrochloride as a fundamental building block in organic synthesis is well-established. Its structure allows for the stereoselective introduction of the 3-ethylpiperidine moiety into larger, more complex molecules.

3-Ethylpiperidine serves as a valuable precursor for the synthesis of more complex heterocyclic systems. The nitrogen atom of the piperidine (B6355638) ring is a key site for further functionalization, enabling the construction of fused and spirocyclic ring systems. For instance, it can be a starting material for the synthesis of various alkaloids and other nitrogen-containing natural products. Research has demonstrated its use in the preparation of substituted piperidines, which are core structures in many biologically active compounds. The ethyl group at the 3-position provides a stereocenter that can be exploited in asymmetric synthesis to control the three-dimensional arrangement of atoms in the final product.

The total synthesis of natural products often involves the assembly of complex molecular frameworks from simpler, readily available starting materials. 3-Ethylpiperidine hydrochloride has been employed as a key intermediate in the synthesis of several natural products and their analogs. Its pre-defined stereochemistry can be advantageous in multi-step synthetic sequences, reducing the need for challenging stereoselective reactions later in the synthesis. For example, derivatives of 3-ethylpiperidine have been utilized in the synthesis of certain classes of indolizidine and quinolizidine (B1214090) alkaloids, which are known for their diverse biological activities.

Role in Medicinal Chemistry as a Synthetic Intermediate

In the realm of medicinal chemistry, the piperidine ring is a privileged scaffold, meaning it is frequently found in approved drugs and biologically active compounds. This compound, as a substituted piperidine, plays a significant role as a synthetic intermediate in the development of new therapeutic agents.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The 3-ethylpiperidine scaffold provides a three-dimensional framework that can be decorated with various functional groups to create new pharmacophores. Its use allows for the exploration of chemical space around a core structure to optimize binding affinity and selectivity for a particular protein target. For instance, it has been used as a template in the design of ligands for various receptors and enzymes, where the ethyl group can occupy a specific hydrophobic pocket in the protein's binding site.

The presence of a chiral center in 3-ethylpiperidine makes it a valuable chiral intermediate in the synthesis of enantiomerically pure compounds. The use of enantiopure starting materials is crucial in drug development, as different enantiomers of a chiral drug can have different pharmacological and toxicological properties. (R)- and (S)-3-ethylpiperidine can be used to synthesize stereochemically defined active pharmaceutical ingredients. This is particularly important in the synthesis of compounds targeting the central nervous system, where stereochemistry often plays a critical role in determining biological activity.

Contributions to Agrochemical and Specialty Chemical Industries

Beyond pharmaceuticals, this compound also contributes to the agrochemical and specialty chemical sectors. In the agrochemical industry, piperidine derivatives are known to exhibit insecticidal, fungicidal, and herbicidal activities. The specific substitution pattern of 3-ethylpiperidine can be used to fine-tune the biological activity and physical properties of new crop protection agents. In the specialty chemical industry, it can be used as a building block for the synthesis of performance chemicals, such as catalysts, ligands for metal complexes, and components of ionic liquids, which have a wide range of industrial applications.

Synthesis of Novel Agrochemical Precursors

The piperidine scaffold is a common motif in a variety of biologically active compounds, including those with applications in agriculture. While direct references to this compound in commercially available agrochemicals are not extensively documented in public literature, its structural elements suggest its potential as a precursor for novel agrochemical agents. The synthesis of such precursors would involve the modification of the piperidine ring or the secondary amine functionality to introduce desired properties.

Research into piperidine derivatives has shown their utility in creating compounds with insecticidal and herbicidal activities. The ethyl group at the 3-position of the piperidine ring in this compound can influence the lipophilicity and steric interactions of the final agrochemical product, potentially leading to enhanced efficacy or selectivity. The secondary amine provides a reactive site for the introduction of various functional groups, allowing for the synthesis of a diverse library of potential agrochemical candidates. For instance, the amine can be acylated, alkylated, or arylated to produce amides, tertiary amines, and other derivatives for biological screening.

Potential Agrochemical Precursor Class Synthetic Transformation from 3-Ethylpiperidine Potential Application
N-Aryl-3-ethylpiperidinesBuchwald-Hartwig amination or Ullmann condensationHerbicides, Fungicides
N-Acyl-3-ethylpiperidinesAcylation with acid chlorides or anhydridesInsecticides, Plant Growth Regulators
3-Ethylpiperidine-derived ureas and thioureasReaction with isocyanates or isothiocyanatesHerbicides, Insecticides

Application in Polymer and Advanced Material Research

The incorporation of piperidine moieties into polymer backbones or as pendant groups can impart unique properties to the resulting materials, such as thermal stability, pH-responsiveness, and metal-chelating capabilities. This compound can serve as a monomer or a modifying agent in the synthesis of such functional polymers.

In the realm of advanced materials, polymers containing piperidine units are explored for applications in gas separation membranes, drug delivery systems, and as corrosion inhibitors. The basic nature of the piperidine nitrogen allows these polymers to act as proton sponges or to interact with acidic gases. The ethyl group in this compound can enhance the solubility of the resulting polymer in organic solvents, facilitating its processing and characterization. While specific research focusing exclusively on this compound in polymer science is not widely reported, the known applications of similar piperidine derivatives provide a strong indication of its potential in this field.

Polymer Type Role of 3-Ethylpiperidine Moiety Potential Application
Poly(amide)s / Poly(imide)sDiamine monomer (after derivatization)High-performance plastics, membranes
Poly(methacrylate)s with pendant piperidineFunctional monomerpH-responsive hydrogels, drug delivery
Epoxy resinsCuring agentCoatings, adhesives

Development of Catalytic Agents and Reagents

The development of novel catalysts is a cornerstone of modern chemical synthesis. This compound can be utilized as a precursor for the synthesis of both chiral ligands for asymmetric catalysis and as a component in organocatalytic systems.

Chiral piperidine derivatives are highly valued as ligands in asymmetric catalysis, where they can induce high levels of stereoselectivity in chemical reactions. The synthesis of chiral ligands often starts from readily available chiral precursors or involves the resolution of racemic mixtures. (3S)-3-Ethylpiperidine and (3R)-3-Ethylpiperidine, the chiral forms of 3-ethylpiperidine, can be used to synthesize a variety of chiral ligands.

These chiral 3-ethylpiperidine-based ligands can be coordinated to transition metals such as rhodium, ruthenium, and iridium to create catalysts for asymmetric hydrogenation, transfer hydrogenation, and other stereoselective transformations. dicp.ac.cn The ethyl group at the chiral center can play a crucial role in creating a specific chiral environment around the metal center, thereby influencing the enantioselectivity of the catalytic reaction. The development of such ligands is an active area of research, with the goal of achieving high efficiency and selectivity in the synthesis of enantiomerically pure compounds, which are of great importance in the pharmaceutical and fine chemical industries. nih.gov

Chiral Ligand Class Metal Complex Catalyzed Reaction Potential Product
Chiral Phosphine-PiperidineRhodium, RutheniumAsymmetric HydrogenationChiral alcohols, amines
Chiral Diamine-PiperidineIridium, RhodiumAsymmetric Transfer HydrogenationChiral secondary alcohols
Chiral Bisoxazoline-PiperidineCopper, ZincAsymmetric Lewis Acid CatalysisChiral adducts

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Chiral secondary amines, in particular, are widely used as organocatalysts for a variety of transformations, including aldol (B89426) reactions, Mannich reactions, and Michael additions.

While this compound itself is achiral, it can be used as a precursor to synthesize chiral 3-ethylpiperidine derivatives that can function as organocatalysts. For example, the introduction of a chiral substituent on the nitrogen atom or the resolution of racemic 3-ethylpiperidine can provide access to chiral secondary amines. These catalysts can activate substrates through the formation of enamines or iminium ions, leading to highly enantioselective bond formations. The ethyl group can influence the steric environment of the catalytic pocket, which can have a significant impact on the stereochemical outcome of the reaction.

Organocatalyst Type Activation Mode Asymmetric Reaction
Chiral 3-EthylpiperidineEnamine formationAldol Reaction, Michael Addition
Chiral N-Substituted-3-ethylpiperidineIminium ion formationDiels-Alder Reaction, Friedel-Crafts Alkylation
Chiral 3-Ethylpiperidine-derived thioureaHydrogen bondingMichael Addition, Henry Reaction

Q & A

Q. How can reaction scalability be balanced with environmental safety in academic labs?

  • Methodology :
  • Flow Chemistry : Implement continuous flow reactors to reduce solvent waste and improve heat transfer during alkylation .
  • Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) for extraction, minimizing toxicity .

Retrosynthesis Analysis

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Reactant of Route 1
3-Ethylpiperidine hydrochloride
Reactant of Route 2
3-Ethylpiperidine hydrochloride

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